

An In-depth Technical Guide to the Crystal Structure of Barium Bromide

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Compound of Interest

Compound Name: Barium bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **barium bromide** (BaBr_2), a compound of interest in various scientific and industrial applications. This document details the crystallographic parameters, atomic arrangement, and the experimental methodology used for its structural determination, presented in a format tailored for researchers, scientists, and professionals in drug development.

Introduction

Barium bromide is an inorganic salt with significant applications, including as a precursor for other bromides and historically in the fractional crystallization process for radium purification.^[1] A thorough understanding of its crystal structure is fundamental to elucidating its chemical and physical properties, which is crucial for its application in materials science and as a component in more complex chemical systems.

Crystal Structure of Barium Bromide

Barium bromide crystallizes in the orthorhombic crystal system, adopting the cotunnite (lead chloride, PbCl_2) structure type.^{[1][2][3]} This structure is characterized by a specific arrangement of barium and bromide ions in a three-dimensional lattice.

Space Group and Crystal System

The crystal structure of anhydrous **barium bromide** belongs to the orthorhombic crystal system. Its space group is Pnma (No. 62).^{[1][2]} This space group designation provides information about the symmetry elements present in the crystal lattice. The dihydrate form, $\text{BaBr}_2 \cdot 2\text{H}_2\text{O}$, also crystallizes in the orthorhombic system with the space group Pnma (or its non-standard setting Pmcn).^[4]

Coordination Environment

In the anhydrous form, the barium ion (Ba^{2+}) is coordinated to nine bromide ions (Br^-) in a distorted tricapped trigonal prismatic geometry.^{[2][5]} There are two distinct coordination environments for the bromide ions. One bromide ion is coordinated to four barium ions in a tetrahedral arrangement, while the other is coordinated to five barium ions.^[2]

Quantitative Crystallographic Data

The precise arrangement of atoms within the **barium bromide** crystal is defined by its lattice parameters and atomic coordinates. This data is crucial for computational modeling and for understanding the material's properties at an atomic level.

Anhydrous Barium Bromide (BaBr_2)

The crystallographic data for anhydrous **barium bromide** is summarized in the table below.

Parameter	Value	Reference
Crystal System	Orthorhombic	[1][2]
Space Group	Pnma (No. 62)	[1][2]
Lattice Parameters		
a	8.25 Å	[2]
b	4.96 Å	[2]
c	9.80 Å	[2]
α, β, γ	90°	[2]
Bond Distances		
Ba-Br	3.25 - 3.80 Å	[2]

Barium Bromide Dihydrate (BaBr₂·2H₂O)

The dihydrate form of **barium bromide** also possesses an orthorhombic crystal structure.

Parameter	Value	Reference
Crystal System	Orthorhombic	[4]
Space Group	Pnma (Pmcn) (No. 62)	[4]
Lattice Parameters		
a	4.59 Å	[4]
b	9.41 Å	[4]
c	11.59 Å	[4]
α, β, γ	90°	[4]

Experimental Protocol: X-ray Crystallography

The determination of the crystal structure of **barium bromide** is achieved through X-ray diffraction (XRD), a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[6] The general experimental workflow for single-crystal X-ray diffraction is outlined below.

Crystal Growth and Selection

The first and often most critical step is the growth of a high-quality single crystal of **barium bromide**. [7][8] This is typically achieved by slow evaporation of a saturated aqueous solution or by slow cooling of a supersaturated solution.[9] The resulting crystals are examined under a microscope, and a suitable single crystal, typically 0.1-0.3 mm in size with well-defined faces and no visible defects, is selected for analysis.[10]

Data Collection

The selected crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer.[3] The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal, producing a diffraction pattern of spots.[2][7] The intensities and positions of these diffracted beams are recorded by a detector.[7] A complete dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[11]

Data Processing and Structure Solution

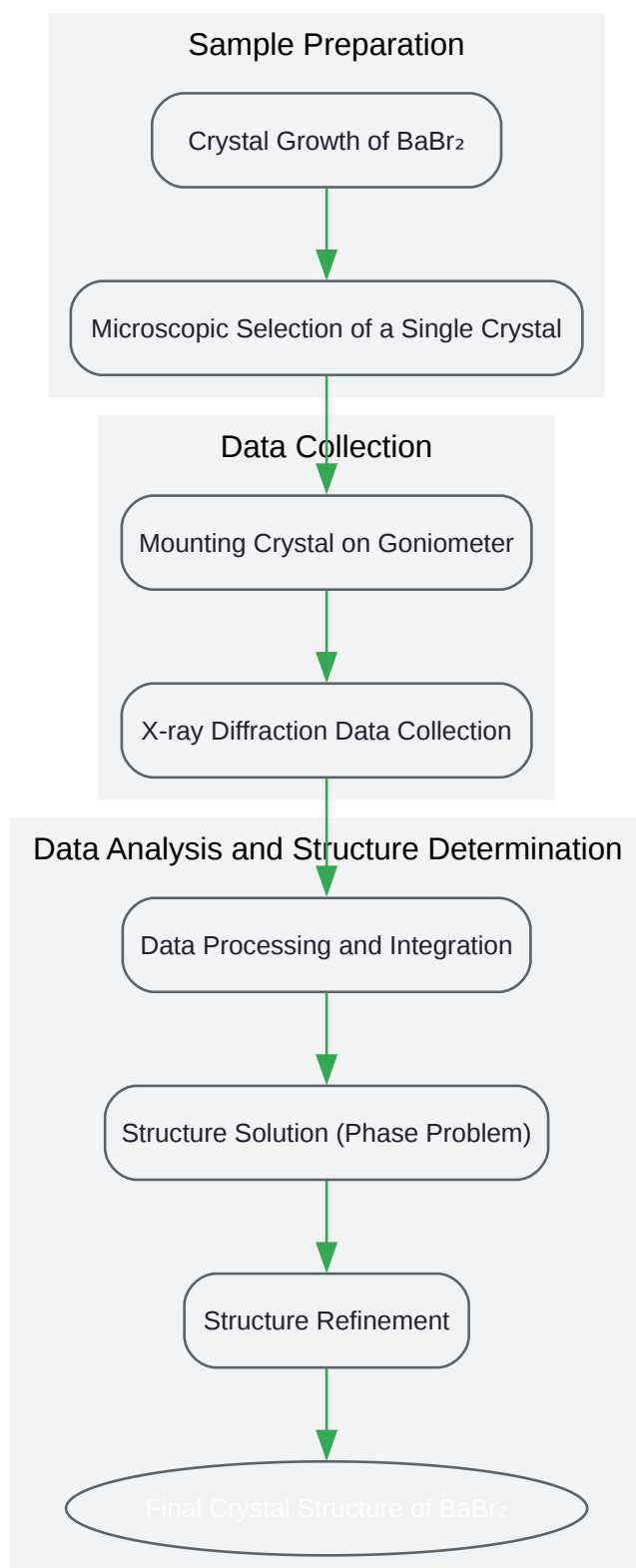
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The intensities of the reflections are corrected for various experimental factors. The "phase problem," which arises from the loss of phase information during the measurement of diffraction intensities, is then solved using computational methods such as Patterson or direct methods.[4]

Structure Refinement

Once an initial model of the crystal structure is obtained, it is refined against the experimental data.[12] This process involves adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[12] The quality of the final refined structure is assessed using various crystallographic indicators.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of **barium bromide** using single-crystal X-ray diffraction.



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Experimental workflow for BaBr_2 crystal structure determination.

Conclusion

The crystal structure of **barium bromide**, determined by X-ray crystallography, is well-characterized as an orthorhombic system with the Pnma space group, adopting a cotunnite-type structure. The detailed knowledge of its atomic arrangement, including coordination numbers and bond lengths, provides a solid foundation for understanding its properties and for its potential use in advanced materials and chemical synthesis. The experimental protocol outlined in this guide highlights the meticulous process required to elucidate such atomic-scale information, which is a cornerstone of modern chemistry and materials science.

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